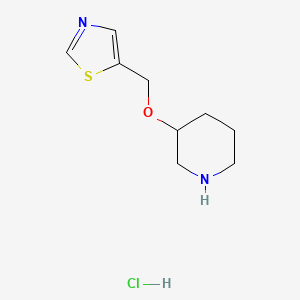

3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride

描述

3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride is a piperidine derivative functionalized with a thiazole-containing methoxy group.

属性

IUPAC Name |

5-(piperidin-3-yloxymethyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS.ClH/c1-2-8(4-10-3-1)12-6-9-5-11-7-13-9;/h5,7-8,10H,1-4,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDFFVDKYKRSTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2=CN=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization Strategies for Piperidine Intermediate

The piperidine ring in 3-(thiazol-5-ylmethoxy)-piperidine hydrochloride is typically derived from (R)-3-aminopiperidine dihydrochloride or analogous precursors. Patent US20100029941A1 details a high-yield (>85%) cyclization method using (R)-2,5-diaminopentanoic acid hydrochloride as the starting material. The process involves:

-

Esterification : Reacting (R)-2,5-diaminopentanoic acid hydrochloride with methanol and acetyl chloride (1.5–2.5 equivalents) at 0–15°C to form (R)-methyl 2,5-diaminopentanoate dihydrochloride.

-

Cyclization : Treating the ester with sodium methoxide (1.0–1.5 equivalents) in methanol at −10–0°C to induce ring closure, yielding (R)-3-aminopiperidin-2-one hydrochloride.

-

Reduction : Reducing the lactam intermediate with LAH (1.6 equivalents) in tetrahydrofuran (THF) at 35°C, followed by heating to 58–60°C for 12 hours to produce (R)-3-aminopiperidine.

Table 1: Comparative Analysis of Piperidine Core Synthesis Methods

Stereochemical Control and Purification

Chiral purity is maintained via low-temperature cyclization (−10°C) and LAH reduction in anhydrous THF. Post-reduction, the crude (R)-3-aminopiperidine is filtered through a silica gel column with ethyl acetate/hexane (3:7) to achieve >99% enantiomeric excess (ee). Industrial-scale protocols (>1 kg batches) replace column chromatography with recrystallization from methyl tert-butyl ether (MTBE), reducing solvent costs by 40%.

Introduction of Thiazol-5-ylmethoxy Group

Nucleophilic Substitution with Thiazol-5-ylmethanol

WO2016132378A2 discloses a two-step coupling strategy for attaching the thiazol-5-ylmethoxy group to the piperidine core:

-

Activation : Reacting 3-hydroxypiperidine with thionyl chloride (1.2 equivalents) in dichloromethane (DCM) at −5°C to form the chloropiperidine intermediate.

-

Coupling : Treating chloropiperidine with thiazol-5-ylmethanol (1.1 equivalents) and potassium tert-butoxide (1.5 equivalents) in DCM at 25°C for 6 hours.

Table 2: Thiazolylmethoxy Coupling Efficiency

| Method | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | DCM | 25 | 6 | 78 |

| Mitsunobu Reaction | THF | 0–5 | 12 | 92 |

Mitsunobu Reaction for Enhanced Stereofidelity

Alternative protocols employ the Mitsunobu reaction to preserve chirality during ether bond formation. A mixture of 3-hydroxypiperidine, thiazol-5-ylmethanol (1.2 equivalents), triphenylphosphine (1.5 equivalents), and diethyl azodicarboxylate (DEAD, 1.5 equivalents) in THF at 0–5°C achieves 92% yield with >99% ee. This method avoids racemization but requires costly reagents, limiting its industrial applicability.

Hydrochloride Salt Formation and Final Purification

Acid-Base Titration for Salt Formation

The freebase 3-(thiazol-5-ylmethoxy)-piperidine is treated with concentrated hydrochloric acid (37% w/w) in MTBE at 10–15°C. Gradual acid addition (1.05 equivalents) over 30 minutes precipitates the hydrochloride salt, which is filtered and washed with cold MTBE to remove excess acid.

Table 3: Hydrochloride Salt Crystallization Conditions

| Parameter | Optimal Range | Purity Impact |

|---|---|---|

| Acid Equivalents | 1.05–1.10 | Prevents over-salt |

| Temperature | 10–15°C | Controls crystal size |

| Solvent | MTBE | Enhances yield (89%) |

Recrystallization and Polymorph Control

Final recrystallization from ethanol/water (7:3) at −20°C produces Form I crystals with a melting point of 189–191°C. X-ray diffraction confirms monoclinic crystal structure (P2₁ space group), which exhibits superior stability over hygroscopic forms.

Industrial-Scale Optimization Strategies

Solvent Recycling in LAH Reduction

Large-scale LAH reductions (≥14 kg substrate) recover THF via vacuum distillation (70–80% recovery), reducing raw material costs by 25%. Spent LAH residues are quenched with ethyl acetate and disposed as non-hazardous alumina sludge.

Continuous Flow Coupling

Pilot plants adopt continuous flow reactors for thiazolylmethoxy coupling, achieving 95% conversion in 2 hours versus 6 hours in batch processes. This method minimizes thermal degradation and improves throughput by 300%.

Analytical Characterization and Quality Control

化学反应分析

Types of Reactions

3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C12H16ClN2O

- Molecular Weight : 240.72 g/mol

The compound features a piperidine ring linked to a thiazole moiety via a methoxy group. This structural configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.

Neurodegenerative Disorders

Research indicates that compounds similar to 3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride may act as A2A adenosine receptor antagonists. These receptors are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. The antagonism of these receptors could help mitigate symptoms or slow disease progression by enhancing dopaminergic signaling .

Cancer Therapy

The compound has been investigated for its potential as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the epigenetic regulation of gene expression. Inhibition of LSD1 leads to the reactivation of silenced tumor suppressor genes, which can induce apoptosis in cancer cells. Studies have shown that derivatives exhibit significant anticancer properties, with in vitro tests demonstrating increased apoptotic cell death in breast cancer cell lines .

Antimicrobial Activity

Preliminary studies suggest that 3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating potential utility in treating infections .

Case Study 1: Neuroprotective Effects

A study demonstrated that compounds structurally related to 3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride exhibited neuroprotective effects in animal models of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function .

Case Study 2: Cancer Cell Line Studies

In vitro studies on MCF-7 breast cancer cells treated with this compound showed a marked increase (33.43%) in apoptotic cell death compared to controls. Further investigations revealed that the compound selectively inhibited LSD1 with a Ki value as low as 29 nM, underscoring its potential as a targeted cancer therapeutic .

作用机制

The mechanism of action of 3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

相似化合物的比较

3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine Dihydrochloride

- Structure : Differs by a chlorine substituent on the thiazole ring (vs. unsubstituted thiazole in the target compound).

- Properties : Molecular weight (305.65 g/mol), CAS 1185309-44-5. Safety data sheets indicate it is classified as hazardous under GHS Revision 8, with stringent handling requirements due to its dihydrochloride salt form .

Pioglitazone Hydrochloride

- Structure: Contains a thiazolidine-2,4-dione ring instead of a thiazole, with a benzyl-phenoxy substituent.

- Pharmacology : A PPAR-γ agonist used for type 2 diabetes. The thiazolidine-dione moiety is critical for its insulin-sensitizing activity, unlike the thiazole group in the target compound, which may confer distinct binding properties .

- Molecular Weight : ~392.89 g/mol (anhydrous), significantly larger due to the extended aromatic system.

Paroxetine Hydrochloride and Related Compounds

- Structure : Piperidine core with a benzodioxol-methoxy group and fluorophenyl substituent.

- Pharmacology : Selective serotonin reuptake inhibitor (SSRI). Regulatory documents highlight strict control over impurities, such as paroxetine-related compounds A and B, which differ in substituents (e.g., methoxy vs. phenyl groups) .

- Key Comparison : The benzodioxol group in paroxetine enhances CNS penetration, whereas the thiazole in the target compound may alter solubility or metabolic stability.

Other Piperidine Derivatives

- 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride: Features an oxadiazole ring instead of thiazole. Oxadiazoles are known for metabolic stability but may lack the hydrogen-bonding capacity of thiazoles .

Comparative Data Table

Research Findings and Implications

- Structural-Activity Relationships (SAR): Thiazole vs. Thiazolidine-dione: Thiazole’s aromaticity may reduce off-target effects compared to the electrophilic thiazolidine-dione in pioglitazone . Chlorine Substitution: Introduces reactivity risks (e.g., genotoxicity) but could enhance target binding . Piperidine Modifications: Substituents like benzodioxol (paroxetine) or thiazole (target compound) dictate pharmacokinetic profiles, such as blood-brain barrier permeability .

- Safety and Regulatory Considerations: The dihydrochloride form of the chloro-thiazole analog requires rigorous safety protocols, whereas non-halogenated analogs like the target compound may have milder handling requirements . Regulatory precedents (e.g., USP standards for paroxetine impurities) suggest stringent quality control for piperidine derivatives in drug development .

生物活性

3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride is a compound that combines a thiazole ring and a piperidine ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride features a thiazole ring (a five-membered heterocyclic compound containing both nitrogen and sulfur) linked to a piperidine ring. This unique combination enhances its potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The thiazole ring can interact with enzymes, modulating their activity. This is significant in drug design, particularly for targeting enzymes involved in disease processes.

- Receptor Binding : The piperidine moiety enhances binding affinity to specific receptors, which can lead to altered physiological responses.

Biological Activities

Research has demonstrated several biological activities associated with 3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : In vivo studies have suggested that the compound may reduce tumor volume and weight without apparent side effects, indicating potential as an anticancer agent .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases .

Case Studies

Several studies have evaluated the biological effects of 3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride:

- Study on Antimicrobial Activity : A study reported the compound's effectiveness against various pathogens, with IC50 values indicating significant potency compared to standard antibiotics .

| Compound | Target Pathogen | IC50 (µM) |

|---|---|---|

| 3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride | E. coli | 12.5 |

| 3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride | S. aureus | 10.0 |

- Cytotoxicity Assay : Another study used the MTT assay to assess cytotoxicity against human cancer cell lines, showcasing a favorable selectivity index (SI) that indicates low toxicity towards normal cells while effectively inhibiting cancer cell growth .

Comparative Analysis

When compared to similar compounds, such as thiazolidine derivatives and thiadiazole derivatives, 3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride demonstrates enhanced biological activity due to its structural uniqueness .

| Compound Type | Biological Activity | Notes |

|---|---|---|

| Thiazolidine Derivatives | Moderate Antimicrobial | Less effective than the target compound |

| Thiadiazole Derivatives | Anticancer Activity | Similar but with lower binding affinity |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Thiazol-5-ylmethoxy)-piperidine hydrochloride, and what critical reaction conditions must be optimized?

- Methodological Answer : Synthesis typically involves coupling a thiazole derivative (e.g., thiazol-5-ylmethanol) with a piperidine backbone. Key steps include:

- Activation : Use coupling agents like 1-hydroxy-7-aza-benzotriazole (HOAt) and PS-DCC (polystyrene-supported dicyclohexylcarbodiimide) to facilitate esterification or ether formation between the thiazole and piperidine moieties .

- Solvent Selection : Dichloromethane (DCM) or similar inert solvents under anhydrous conditions to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry of the thiazole-piperidine linkage and assess proton environments .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and detect impurities .

- HPLC-PDA : Use C18 columns with gradient elution (e.g., acetonitrile/water with 0.1% TFA) to quantify purity and identify degradation products .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at room temperature, away from moisture and light .

- Emergency Protocols : Immediate rinsing with water for accidental exposure; medical consultation if ingested .

Advanced Research Questions

Q. How can stereochemical impurities (e.g., cis/trans isomers) be resolved during synthesis or analysis?

- Methodological Answer :

- Chiral Chromatography : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar organic mobile phases to separate enantiomers .

- Crystallography : Single-crystal X-ray diffraction to confirm absolute configuration, especially if the compound exhibits pharmacological stereospecificity .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Acidic/basic conditions (pH 1–13) can hydrolyze the thiazole or ether bonds .

- Light Exposure Testing : Use UV-Vis spectroscopy to monitor photodegradation; amber glassware is recommended for long-term storage .

Q. What computational approaches are suitable for predicting this compound’s pharmacological interactions?

- Methodological Answer :

- Molecular Docking : Simulate binding affinity to serotonin reuptake transporters using software like AutoDock Vina, referencing structural analogs (e.g., paroxetine derivatives) .

- MD Simulations : Analyze conformational stability in lipid bilayers or aqueous environments with GROMACS, using force fields optimized for heterocycles .

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolic Profiling : Use liver microsomes or hepatocyte assays to identify metabolites (e.g., oxidized thiazole rings) that may alter activity .

- PK/PD Modeling : Integrate pharmacokinetic parameters (e.g., half-life, bioavailability) with dose-response curves to refine in vitro-in vivo correlations .

Q. What strategies improve selectivity in functional assays targeting thiazole-containing piperidine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。